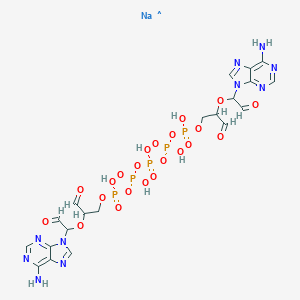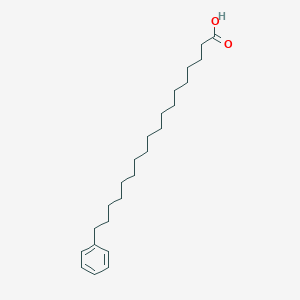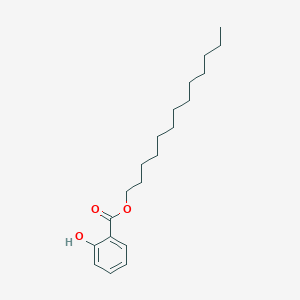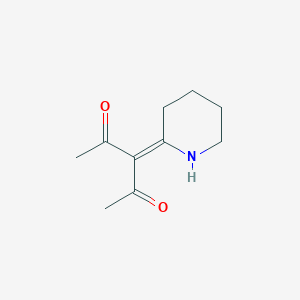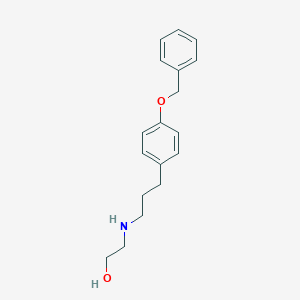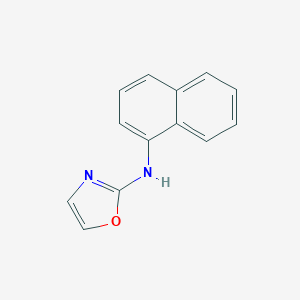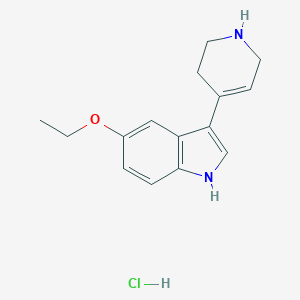
5-Ethoxy-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Ethoxy-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole hydrochloride, also known as EPTI or EPTI hydrochloride, is a chemical compound that has been studied for its potential applications in scientific research. This compound is a derivative of the naturally occurring indole alkaloid, tryptamine, and has been synthesized using various methods. In
作用机制
5-Ethoxy-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole hydrochloride hydrochloride acts as a partial agonist at the serotonin 5-HT1A receptor, meaning that it activates the receptor to a lesser extent than the natural ligand serotonin. It also acts as an antagonist at the serotonin 5-HT2A receptor, meaning that it blocks the receptor from being activated by other ligands. Additionally, 5-Ethoxy-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole hydrochloride has been shown to have affinity for the alpha-adrenergic receptors, although its exact mechanism of action at these receptors is not well understood.
生化和生理效应
5-Ethoxy-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole hydrochloride hydrochloride has been shown to have various biochemical and physiological effects in animal models. Studies have shown that 5-Ethoxy-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole hydrochloride can decrease anxiety-like behavior in rodents, as well as reduce pain perception in response to thermal and mechanical stimuli. 5-Ethoxy-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole hydrochloride has also been shown to have anti-inflammatory effects, as it can reduce the production of pro-inflammatory cytokines in response to lipopolysaccharide stimulation.
实验室实验的优点和局限性
One advantage of using 5-Ethoxy-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole hydrochloride hydrochloride in lab experiments is its specificity for certain receptors in the brain, which allows researchers to investigate the role of these receptors in various physiological processes. However, one limitation of using 5-Ethoxy-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole hydrochloride is its relatively low potency compared to other compounds that target the same receptors. Additionally, 5-Ethoxy-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole hydrochloride has not been extensively studied in humans, so its safety and efficacy in clinical settings are not well understood.
未来方向
There are several future directions for research on 5-Ethoxy-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole hydrochloride hydrochloride. One area of interest is its potential applications in the treatment of anxiety and depression, as studies have shown that 5-Ethoxy-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole hydrochloride can decrease anxiety-like behavior in animal models. Another area of interest is its potential as a tool for investigating the role of alpha-adrenergic receptors in various physiological processes. Additionally, further studies are needed to investigate the safety and efficacy of 5-Ethoxy-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole hydrochloride in humans, as well as its potential for drug development.
合成方法
5-Ethoxy-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole hydrochloride hydrochloride can be synthesized using various methods, including the reaction of tryptamine with ethyl chloroformate and pyridine, or the reaction of tryptamine with ethyl chloroacetate and pyridine. Another method involves the reaction of tryptamine with ethyl chloroformate and 1,2,3,6-tetrahydropyridine in the presence of hydrochloric acid. The resulting product is then purified using recrystallization or column chromatography.
科学研究应用
5-Ethoxy-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole hydrochloride hydrochloride has been studied for its potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to have affinity for various receptors in the brain, including the serotonin 5-HT1A and 5-HT2A receptors, as well as the alpha-adrenergic receptors. 5-Ethoxy-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole hydrochloride has been used in studies to investigate the role of these receptors in various physiological processes, including anxiety, depression, and pain perception.
属性
CAS 编号 |
109793-71-7 |
|---|---|
产品名称 |
5-Ethoxy-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole hydrochloride |
分子式 |
C15H19ClN2O |
分子量 |
278.78 g/mol |
IUPAC 名称 |
5-ethoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole;hydrochloride |
InChI |
InChI=1S/C15H18N2O.ClH/c1-2-18-12-3-4-15-13(9-12)14(10-17-15)11-5-7-16-8-6-11;/h3-5,9-10,16-17H,2,6-8H2,1H3;1H |
InChI 键 |
UFFXTWNVFIMVML-UHFFFAOYSA-N |
SMILES |
CCOC1=CC2=C(C=C1)NC=C2C3=CCNCC3.Cl |
规范 SMILES |
CCOC1=CC2=C(C=C1)NC=C2C3=CC[NH2+]CC3.[Cl-] |
同义词 |
3-(5,6-dihydro-2H-pyridin-4-yl)-5-ethoxy-1H-indole chloride |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



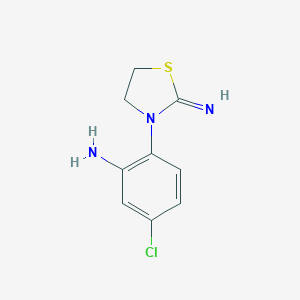
![N-[(3-Bromophenyl)methylene]-2,2-dimethoxyethanamine](/img/structure/B27572.png)
![Phenyl [4-(2-formylhydrazinyl)phenyl]carbamate](/img/structure/B27574.png)
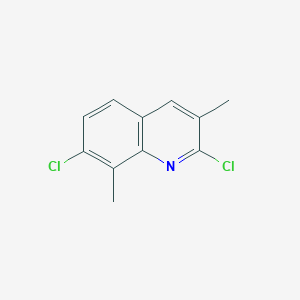
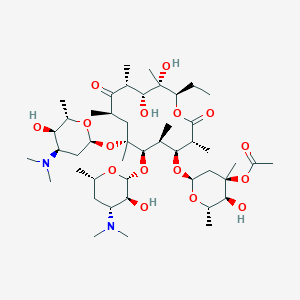
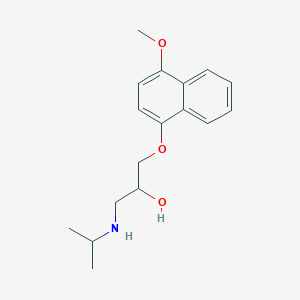
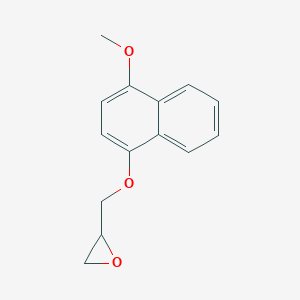
![4-Chloro-2h-benzo[h]chromene-3-carbaldehyde](/img/structure/B27588.png)
